molecular formula C19H15Cl2N7O4 B10894130 N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide

N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide

Cat. No.: B10894130
M. Wt: 476.3 g/mol
InChI Key: UPXKLXDOJDGEJT-UHFFFAOYSA-N
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Description

N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dichlorobenzyl group, a pyrazolyl group, and an oxazole carboxamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the oxazole carboxamide ring under controlled conditions, such as specific temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, adhering to environmental and safety regulations .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to various derivatives with modified functional groups .

Scientific Research Applications

N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • **N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-methyl-4-[(4-amino-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide
  • **N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-methyl-4-[(4-methyl-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide

Uniqueness

N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C19H15Cl2N7O4

Molecular Weight

476.3 g/mol

IUPAC Name

N-[1-[(2,6-dichlorophenyl)methyl]pyrazol-3-yl]-5-methyl-4-[(4-nitropyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H15Cl2N7O4/c1-11-13(9-27-8-12(7-22-27)28(30)31)18(25-32-11)19(29)23-17-5-6-26(24-17)10-14-15(20)3-2-4-16(14)21/h2-8H,9-10H2,1H3,(H,23,24,29)

InChI Key

UPXKLXDOJDGEJT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C(=O)NC2=NN(C=C2)CC3=C(C=CC=C3Cl)Cl)CN4C=C(C=N4)[N+](=O)[O-]

Origin of Product

United States

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